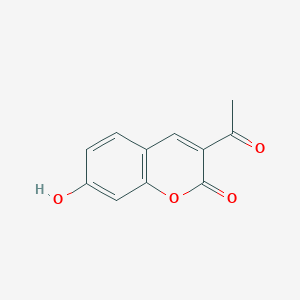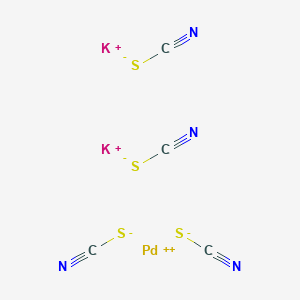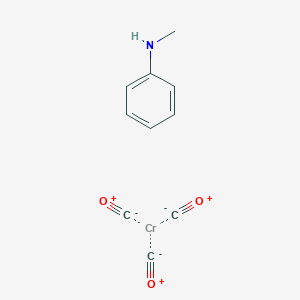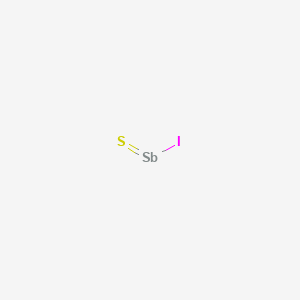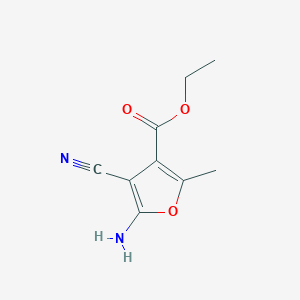
3,5-二氯异烟酸
概述
描述
Synthesis Analysis
The synthesis of 3,5-Dichloroisonicotinic acid or its related compounds typically involves reactions such as oxidation, chlorination, and hydrolysis. For instance, Shi Wei-bing (2009) describes the synthesis of 2-Chloronicotinic acid, a related compound, from 3-cyanopyridine through these reactions, achieving a total yield of 75.1% (Shi Wei-bing, 2009). Similarly, Wei Xiao-lei (2010) achieved a total yield of 77.2% and purity of 99.5% under optimized reaction conditions for the same compound (Wei Xiao-lei, 2010).
Molecular Structure Analysis
The molecular structure of compounds like 3,5-Dichloroisonicotinic acid is often studied using techniques like infrared (IR) and Raman spectroscopy. For example, a study by M. Karabacak and M. Kurt (2008) on 6-chloronicotinic acid used Fourier transform infrared and Raman spectra to analyze the molecular structure, identifying various conformers and their stability (Karabacak & Kurt, 2008).
Chemical Reactions and Properties
The reactivity of 3,5-Dichloroisonicotinic acid can be inferred from studies on similar compounds. For example, Qianli Li et al. (2015) synthesized organostannoxanes derived from 2-chloroisonicotinic acid, revealing insights into its reactivity and the formation of complex structures (Li et al., 2015).
Physical Properties Analysis
The physical properties of 3,5-Dichloroisonicotinic acid are closely related to its molecular structure. S. Long et al. (2015) explored the polymorphism and phase transitions of 3-chloroisonicotinic acid, highlighting its diverse physical forms and stability (Long et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound can be partly understood through its synthesis and molecular structure. Studies like those by M. Karabacak et al. (2008) provide insight into the chemical behavior and properties of chloronicotinic acids (Karabacak et al., 2008).
科学研究应用
放射性标记和生物偶联物合成:3,5-二氯异烟酸的类似物,如 HYNIC(肼基烟酸),因其与锝螯合的能力而被探索用于放射性标记应用。这些化合物用于合成生物偶联物,以便用 Tc-99m 进行放射性标记,在核医学中用于成像和诊断目的 (Meszaros 等人,2011 年)。
农业应用:3,5-二氯异烟酸已被用于处理大豆,在田间和温室研究中减少了由菌核菌引起的白色霉菌病的严重程度。这表明其作为植物疾病保护剂的潜在作用 (Dann 等人,1998 年)。
抗生素和食品添加剂的合成:该化合物已被合成作为正大霉素抗生素阿维拉霉素、库拉霉素、埃维宁霉素及其相关衍生物的成分。它也被称为食品添加剂 (Dornhagen 和 Scharf,1985 年)。
材料科学:在合成异金属铀酰银配位聚合物时,3,5-二氯异烟酸被用来促进结构变化。它在这些聚合物的三维框架形成中起着重要作用 (Mei 等人,2018 年)。
农药和药品前体:它是农药和药品合成中的关键前体,特别是在涉及红球菌属罗多球菌的转化中,该菌将相关化合物转化为有用的中间体 (Jin 等人,2011 年)。
柑橘类水果的采后处理:用 3,5-二氯异烟酸处理柑橘类水果已显示出可以减少采后病害,如蓝绿霉和炭疽病腐烂。它还增强了水果中与防御相关的酶 (Jing 等人,2020 年)。
植物次生代谢产物的诱导剂:作为诱导剂,3,5-二氯异烟酸及其衍生物已被用来诱导植物中次生代谢产物的生物合成,这对于药物应用非常重要 (Qian 等人,2006 年)。
生化研究:在生化分析中,3,5-二氯异烟酸已被用于显色系统中,用于测量过氧化氢等物质,表明其在实验室分析中的用途 (Fossati 和 Prencipe,2010 年)。
安全和危害
未来方向
One of the potential future directions for 3,5-Dichloroisonicotinic Acid and its derivatives is in the field of plant disease resistance. Ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids have been studied for their potential to induce plants’ natural immune system .
Relevant Papers One relevant paper is “Halogen Bonded Three-Dimensional Uranyl–Organic Compounds with Unprecedented Halogen–Halogen Interactions and Structure Diversity upon Variation of Halogen Substitution” published in Crystal Growth & Design in 2015 . Another paper titled “Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases” discusses the potential use of 3,5-Dichloroisonicotinic Acid in plant disease resistance .
作用机制
- The main role of INA is to activate the plant’s natural defenses, making it resistant to infections even before symptoms appear .
- This results in the production of antimicrobial compounds, such as salicylic acid (SA), which play a crucial role in plant immunity .
- Downstream effects include increased production of reactive oxygen species (ROS) and strengthening of cell walls .
- Metabolism and excretion pathways are not well-documented, but it likely undergoes enzymatic transformations .
- Cellular effects involve enhanced defense responses, including cell wall reinforcement and hypersensitive cell death at infection sites .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
属性
IUPAC Name |
3,5-dichloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQPTOSHKHYHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345602 | |
| Record name | 3,5-Dichloroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13958-93-5 | |
| Record name | 3,5-Dichloroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloroisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chlorination of isonicotinic acid impact the formation of uranyl-silver coordination polymers?
A1: The research by [] demonstrates that stepwise ortho-chlorination of the carboxyl group in isonicotinic acid significantly influences the resulting structure of uranyl-silver coordination polymers. The introduction of chlorine atoms, particularly in the 3 and 5 positions of the aromatic ring, introduces steric hindrance. This steric effect alters the typical coordination behavior of the carboxyl group. Instead of primarily interacting with uranyl ions as seen with unsubstituted isonicotinic acid, the carboxyl group in 3,5-dichloroisonicotinic acid participates in coordination with silver ions. This change in coordination preference leads to the formation of distinct 3D heterometallic frameworks with highly coordinated silver nodes. These structures differ significantly from those formed with unchlorinated or less chlorinated isonicotinic acid derivatives, highlighting the importance of chlorine substitution in directing the self-assembly process. []
Q2: What are the structural characteristics of the uranyl-silver framework formed with 3,5-dichloroisonicotinic acid?
A2: The research describes the formation of a unique 3D heterometallic framework, (UO2)Ag4(3,5-DCPCA)6(3,5-DCPy)2, using 3,5-dichloroisonicotinic acid (3,5-DCPCA) []. In this structure, 3,5-DCPCA acts as a bridging ligand, coordinating to both uranyl and silver ions. Interestingly, the framework also incorporates in situ generated 3,5-dichloropyridine (3,5-DCPy), further demonstrating the influence of chlorine substitution on the system's chemistry. The presence of multiple argentophilic interactions contributes to the overall stability of the 3D framework. This structure contrasts with the frameworks formed with 3-chloroisonicotinic acid, which while also three-dimensional, exhibit different silver coordination environments and overall connectivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

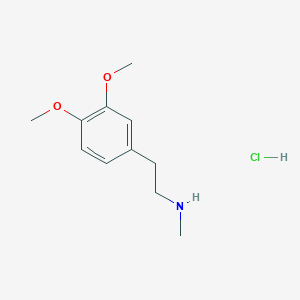



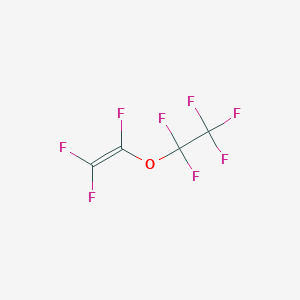
![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)


